molecular formula C9H11Cl2NO B13581693 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol

1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13581693
M. Wt: 220.09 g/mol
InChI Key: LLSWVASLYHARSF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group, a methylamino group, and an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(ethylamino)ethan-1-ol
  • 1-(2,4-Dichlorophenyl)-2-(dimethylamino)ethan-1-ol
  • 1-(2,4-Dichlorophenyl)-2-(propylamino)ethan-1-ol

Comparison: 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylamino group may enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-5-9(13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3

InChI Key

LLSWVASLYHARSF-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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